N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-5-21(6-2)16-10-8-15(9-11-16)20-19(22)14-7-12-17(23-3)18(13-14)24-4/h7-13H,5-6H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGQFKTZIOJDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide typically involves the reaction of 4-(diethylamino)aniline with 3,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzamide derivatives.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis : The compound is synthesized by reacting 4-(diethylamino)aniline with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine. This reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Chemical Structure : The molecular formula of N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide is C20H26N2O4. Its structure features a diethylamino group and methoxy substituents on a benzamide backbone, which contribute to its diverse biological activities.
Biological Applications
This compound exhibits various biological activities, making it a valuable compound in medicinal chemistry.
Enzyme Inhibition
Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied for its effects on gastrointestinal motility by modulating dopamine receptors and acetylcholinesterase activity .
Anticancer Activity
The compound has shown potential as an anticancer agent in various studies. Its derivatives have been reported to possess significant anticancer properties, suggesting that this compound may play a role in cancer treatment through mechanisms involving the modulation of specific signaling pathways .
Antibacterial and Antifungal Properties
This compound has demonstrated antibacterial and antifungal activities against various strains in laboratory settings. These properties make it a candidate for further development into therapeutic agents for infectious diseases.
Industrial Applications
In addition to its biological uses, this compound finds applications in the chemical industry.
Production of Dyes and Pigments
The compound serves as an intermediate in the synthesis of dyes and pigments due to its unique chemical structure. Its ability to undergo various chemical reactions allows it to be used as a building block for more complex organic compounds.
Specialty Chemicals
It is also utilized in the production of specialty chemicals that require specific functional groups for their intended applications. The versatility of this compound makes it suitable for various formulations in industrial chemistry.
Case Studies
Several studies highlight the efficacy and versatility of this compound:
- Gastrointestinal Studies : A study demonstrated that formulations containing this compound improved gastrointestinal motility in animal models by acting as a dopamine D2 antagonist, suggesting its potential use in treating gastrointestinal disorders .
- Anticancer Research : Research has shown that derivatives of this benzamide can inhibit tumor growth in vitro and in vivo, indicating its potential as a lead compound for developing new anticancer therapies.
Mechanism of Action
The mechanism of action of N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-(diethylamino)phenyl)-N’-phenylurea: This compound shares a similar diethylamino phenyl group but differs in its urea moiety.
4-(diethylamino)salicylaldehyde: This compound contains a diethylamino group attached to a salicylaldehyde moiety.
Uniqueness
N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound is characterized by a benzamide structure with diethylamino and methoxy substituents. The presence of these functional groups contributes to its interaction with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including leukemia and solid tumors. The compound showed varying IC50 values depending on the cell line tested:
| Cell Line | IC50 (µM) |
|---|---|
| HL60 | 1.62 |
| K562 | 1.90 |
| MCF7 | 6.55 |
| HCT116 | 18.8 |
These results suggest that the compound may target specific pathways involved in cancer cell proliferation and survival .
The mechanisms underlying the anticancer activity of this compound are not entirely understood; however, it is believed to involve inhibition of key signaling pathways associated with tumor growth. For instance, studies indicate that the compound does not primarily act through tubulin polymerization or Src inhibition, suggesting alternative mechanisms might be at play .
Dopamine Receptor Interaction
Research has also explored the interaction of this compound with dopamine receptors. This compound has been shown to exhibit affinity for D2-like dopamine receptor subtypes, which are crucial in various neurological processes. The binding affinity and interaction energy profiles indicate that specific structural modifications can enhance or reduce this affinity .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications to the benzamide scaffold significantly affect biological activity. For example, substituents on the aromatic rings can influence both potency and selectivity towards different receptor subtypes .
Case Studies and Experimental Findings
Several case studies have documented the biological activity of this compound:
- Leukemia Cell Lines : In vitro testing against leukemia cell lines (NB4, HL60, MV4-11) demonstrated potent cytotoxicity with IC50 values ranging from 0.94 µM to 6.24 µM .
- Solid Tumor Efficacy : The compound displayed moderate efficacy against solid tumor cell lines such as MCF7 and HCT116, indicating its potential as a broad-spectrum anticancer agent .
- Dopamine Receptor Binding Studies : Binding assays revealed that this compound interacts with dopamine receptors in a manner that could influence dopaminergic signaling pathways .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[4-(diethylamino)phenyl]-3,4-dimethoxybenzamide, and what key reaction parameters influence yield?
Answer: The synthesis typically involves multi-step reactions, starting with the formation of the benzamide core. Key steps include:
- Amide bond formation : Coupling 3,4-dimethoxybenzoic acid derivatives with 4-(diethylamino)aniline using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for solubility and reaction efficiency .
- Catalysts : Palladium on carbon (Pd/C) may be used for hydrogenation steps in precursor synthesis .
Critical parameters include temperature control (60–100°C for amidation), reaction time (4–12 hours), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing the purity and structural integrity of this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR confirm the presence of diethylamino (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for N-CH2) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 357.21) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies impurities .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to optimize its pharmacological profile?
Answer:
- Substituent modification : Replace diethylamino with dimethylamino or cyclic amines to evaluate changes in receptor binding affinity (e.g., FSH receptor antagonism in related benzamides) .
- Functional group analysis : Compare methoxy groups with ethoxy or halogen substituents to assess impacts on solubility and metabolic stability .
- Biological assays : Test derivatives in vitro (e.g., cAMP inhibition in follicular cells) and in vivo (e.g., hormone regulation in rodent models) to correlate structural changes with activity .
Q. What experimental strategies are recommended to resolve contradictory in vitro and in vivo pharmacological data observed with benzamide derivatives?
Answer:
- Dose-response studies : Identify concentration-dependent effects (e.g., low doses inhibiting cAMP vs. high doses increasing estradiol in FSH receptor studies) .
- Metabolite profiling : Use LC-MS to detect active metabolites that may explain in vivo efficacy discrepancies .
- Receptor specificity assays : Employ siRNA knockdown or CRISPR-edited cell lines to isolate target receptors (e.g., FSH vs. LH receptor cross-reactivity) .
Q. How can computational chemistry approaches be integrated into the study of this compound's mechanism of action?
Answer:
- Molecular docking : Model interactions with target receptors (e.g., FSH receptor’s allosteric pocket) to predict binding modes .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes over 100+ ns to assess stability of key hydrogen bonds (e.g., methoxy groups with Ser273/Arg269 residues) .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and Hammett constants to guide synthetic prioritization .
Q. What methodologies are effective for analyzing the compound's pharmacokinetic properties, such as bioavailability and metabolic stability?
Answer:
- Caco-2 cell assays : Measure permeability to predict oral absorption .
- Microsomal stability tests : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation .
- Pharmacokinetic modeling : Use compartmental models to estimate half-life and volume of distribution from plasma concentration-time curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
